molecular formula C11H11BrO2 B8436119 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde

Cat. No.: B8436119
M. Wt: 255.11 g/mol
InChI Key: ICIRZIZWOSQVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-2H-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-14-10-7(5-13)3-8(12)4-9(10)11/h3-5H,6H2,1-2H3

InChI Key

ICIRZIZWOSQVNC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C=C(C=C21)Br)C=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, cooled (ice-bath) solution of 5-bromo-3,3-dimethyl-2,3-dihydrobenzofuran (Intermediate 2, 0.4 g, 1.57 mmol) in anhydrous dichloromethane(4 mL), titanium tetrachloride (0.172 mL, 1.57 mmol) was added followed by dichloromethyl ether (0.14 mL, 1.57 mmol). The reaction mixture was allowed to warm to room temperature and at the end of 3 hr, the reaction mixture was poured into iced water and extracted with diethyl ether. The organic phase was washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated to a residue that on flash column chromatography using 2.5% ethyl acetate in hexane as the eluent afforded the title compound (0.25 g, 63%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.172 mL
Type
catalyst
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.